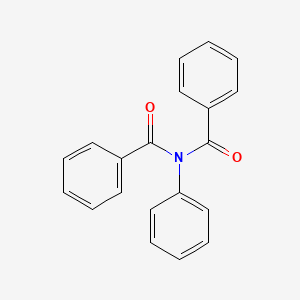

N,N-Dibenzoylaniline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3027-01-8 |

|---|---|

分子式 |

C20H15NO2 |

分子量 |

301.3 g/mol |

IUPAC 名称 |

N-benzoyl-N-phenylbenzamide |

InChI |

InChI=1S/C20H15NO2/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20(23)17-12-6-2-7-13-17/h1-15H |

InChI 键 |

ZUNDRXKRBGPGHN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

规范 SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Pictograms |

Environmental Hazard |

产品来源 |

United States |

Synthetic Methodologies and Strategies for N,n Dibenzoylaniline and Its Derivatives

Classic Preparative Routes and Mechanistic Considerations

The traditional methods for synthesizing N,N-Dibenzoylaniline primarily involve well-established organic reactions. These routes are valued for their reliability and are foundational to understanding the compound's chemistry.

Schotten-Baumann Reaction Context and Secondary Product Formation

The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acid chlorides. tifr.res.in In the context of this compound, aniline (B41778) is treated with two equivalents of benzoyl chloride. doubtnut.comslideshare.net The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base, such as sodium hydroxide (B78521). testbook.com

The mechanism begins with the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. doubtnut.com The base in the reaction serves two critical purposes: it neutralizes the hydrochloric acid produced during the reaction, which shifts the equilibrium towards the product side, and it prevents the protonation of the amide product. byjus.comcollegedunia.com

However, this reaction is not without the formation of secondary products. One common side product is benzanilide (B160483) (N-phenylbenzamide), which results from the mono-acylation of aniline. doubtnut.comdoubtnut.com If the reaction conditions, such as temperature and the rate of addition of benzoyl chloride, are not carefully controlled, a significant amount of the mono-acylated product can be formed. tifr.res.in Another potential side reaction is the hydrolysis of benzoyl chloride in the aqueous basic medium. tifr.res.in Furthermore, under certain conditions, continued reaction can lead to the formation of this compound. tifr.res.in

Condensation Reactions Involving Acyl Chlorides and Amines

The synthesis of this compound is a classic example of a condensation reaction between an amine and an acyl chloride. vedantu.com This reaction, specifically the benzoylation of aniline, involves the reaction of aniline with benzoyl chloride. slideshare.netdoubtnut.com The process is often conducted in the presence of a base like aqueous sodium hydroxide or pyridine (B92270) to neutralize the hydrogen chloride byproduct. byjus.comcollegedunia.com

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of benzoyl chloride. doubtnut.com This is followed by the elimination of a chloride ion, resulting in the formation of an amide bond. doubtnut.com The initial product is the mono-substituted benzanilide. doubtnut.com To obtain this compound, a second mole of benzoyl chloride reacts with the benzanilide intermediate.

The general steps of the mechanism are as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. doubtnut.combyjus.com

Intermediate Formation: A tetrahedral intermediate is formed. doubtnut.com

Elimination: The chloride ion is eliminated, and a proton is removed from the nitrogen by the base. doubtnut.combyjus.com

Second Acylation: The resulting N-benzoylaniline (benzanilide) then undergoes a second acylation with another molecule of benzoyl chloride to yield this compound.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the preparation of this compound and its derivatives, often providing higher yields, greater selectivity, or access to novel structures.

Photochemical Synthesis Routes, e.g., Photooxygenation Reactions

Photochemical methods represent an advanced strategy for synthesizing complex organic molecules. Photooxygenation, a reaction involving light, a photosensitizer, and oxygen, can be employed in the synthesis of this compound derivatives. wikipedia.org These reactions are typically initiated by a photosensitizer that, upon light absorption, enters an excited state and transfers energy to molecular oxygen to generate highly reactive singlet oxygen. nih.gov

Research has shown that N,N-dibenzylanilines can undergo photooxygenation. mdpi.com While direct photochemical synthesis of this compound itself is not extensively documented, related N-aryl-N-benzoylanilines can be synthesized and subsequently modified. For instance, N,N-di-(2-chlorobenzoyl)aniline has been shown to undergo photo-Fries type reactions effectively. koreascience.kr These reactions typically involve the rearrangement of an acyl group on a phenyl ring upon exposure to UV light. princeton.edu The photooxygenation of N,N-dibenzylanilines has been achieved with satisfactory to good yields (30–92%) in acetone (B3395972) with acetic acid and a photocatalyst under blue LED irradiation. mdpi.com

Synthesis of Specific this compound Isomers and Derivatives (e.g., 4-Acetyl-2,N-dibenzoylaniline)

The synthesis of specific isomers and derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. An example is the synthesis of 4-Acetyl-2,N-dibenzoylaniline. researchgate.net The crystal structure of this compound reveals that the N-benzoyl and 4-acetylaniline moieties are coplanar, while the other benzoyl group's aromatic ring is twisted. researchgate.net The synthesis of such derivatives often starts with a substituted aniline precursor. For instance, to synthesize 4-Acetyl-2,N-dibenzoylaniline, one might start with 4-aminoacetophenone and react it with two equivalents of benzoyl chloride.

Another example is the preparation of 2-chloro-N,N-dibenzoylaniline, which has been investigated as a selective N-benzoylating reagent. The synthesis of various benzanilides can be achieved by the acylation of anilines with substituted benzoyl chlorides, which can then be further acylated to form the corresponding this compound derivatives. koreascience.kr

| Derivative | Starting Materials | Key Reaction Type | Reference |

| 4-Acetyl-2,N-dibenzoylaniline | 4-Aminoacetophenone, Benzoyl Chloride | Acylation | researchgate.net |

| 2-Chloro-N,N-dibenzoylaniline | 2-Chloroaniline, Benzoyl Chloride | Acylation | |

| N,N-di-(2-chlorobenzoyl)aniline | Aniline, 2-Chlorobenzoyl chloride | Acylation | koreascience.kr |

Preparation of Diamine Monomers Containing this compound Units

This compound units can be incorporated into larger polymer structures by first synthesizing diamine monomers containing this moiety. These monomers can then be used in polycondensation reactions to create polyamides and poly(imide-amide)s. researchgate.netresearchgate.net

For example, 4,4'- and 3,4'-diamino-(this compound) have been synthesized as novel diamine monomers. researchgate.netresearchgate.net The synthesis of these monomers typically involves nitration of a suitable this compound precursor, followed by reduction of the nitro groups to amino groups. These diamine monomers can then undergo low-temperature solution polycondensation with aromatic dicarboxylic acid chlorides to yield poly(imide-amide)s. researchgate.net The resulting polymers often exhibit good solubility in polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). researchgate.netrasayanjournal.co.in

The synthesis of these polymers can be summarized in the following table:

| Polymer Type | Monomers | Polymerization Method | Inherent Viscosities (dL/g) |

| Poly(imide-amide)s | 4,4'-diamino-(this compound), Aromatic dicarboxylic acid chlorides | Low-temperature solution polycondensation | 0.14–0.44 |

| Poly(imide-amide)s | 3,4'-diamino-(this compound), Aromatic dicarboxylic acid chlorides | Low-temperature solution polycondensation | 0.14–0.44 |

This compound has also been mentioned as a suitable N-substituted imide for the anionic polymerization of lactams, such as in the preparation of polycaprolactam. google.com

Directed Dibenzoylation Reactions to Yield N-Benzoyl-N-Pyridin-2-yl-benzamides

The synthesis of N-benzoyl-N-pyridin-2-yl-benzamides, a derivative structure of this compound, is notably achieved through the dibenzoylation of 2-aminopyridine (B139424). This reaction, which can sometimes be an unintended side reaction in the synthesis of other complex molecules, has been harnessed for the specific production of these diacylated compounds. dcu.ie The process involves reacting 2-aminopyridine with two equivalents of benzoyl chloride, typically in a solvent like dichloromethane (CH2Cl2) and in the presence of a base such as triethylamine (B128534) (Et3N). dcu.ie

The reaction proceeds via a proposed mechanism that involves the tautomeric nature of 2-aminopyridine, which exists in both amino and imino forms. dcu.ie The presence of a strong base is thought to deprotonate the imine tautomer, facilitating a nucleophilic attack on the first molecule of benzoyl chloride to form a simple benzamide. This is immediately followed by a second benzoylation step to yield the final N-benzoyl-N-pyridin-2-yl-benzamide product. dcu.ie Research into the kinetics of this reaction has shown that in chloroform (B151607) (CHCl3) at room temperature, the dibenzoylation is complete, immediate, and fast. dcu.ie

Table 1: Key Components in the Directed Dibenzoylation of 2-Aminopyridine

| Reactant/Reagent | Role in Synthesis | Reference |

|---|---|---|

| 2-Aminopyridine | Starting amine substrate | dcu.ie |

| Benzoyl Chloride | Acylating agent | dcu.ie |

| Triethylamine (Et3N) | Basic reagent, facilitates deprotonation | dcu.ie |

Reaction Conditions and Optimization in Synthesis

The successful synthesis of this compound and its derivatives is highly dependent on the careful control of reaction conditions. Key factors include the choice of basic reagents, solvent systems, and temperature, which collectively influence yield, purity, and reaction rate.

Role of Basic Reagents in Reaction Control

Basic reagents are fundamental in acylation reactions like the Schotten-Baumann reaction, which can be adapted for the synthesis of this compound. Their primary role is to neutralize the acidic byproduct, typically hydrogen chloride (HCl), that forms when an amine reacts with an acyl chloride. This neutralization shifts the reaction equilibrium in favor of the amide product, leading to higher yields. tifr.res.in

In the specific context of the dibenzoylation of 2-aminopyridine, a strong base like triethylamine (Et3N) is crucial. It is proposed that Et3N causes the deprotonation of the imine form of 2-aminopyridine, which is a key step in the reaction mechanism leading to the diacylated product. dcu.ie The exclusion of Et3N in a dichloromethane solvent has been shown to significantly decrease the ratio of the desired dibenzoylated product. dcu.ie For syntheses involving more sensitive substrates, such as amino acids, weaker bases like sodium bicarbonate are often preferred. Sodium bicarbonate is advantageous as it is non-carcinogenic, eco-friendly, and effective at facilitating the reaction without the harsh conditions associated with stronger alkalis like sodium hydroxide. ijirset.com

Table 2: Comparison of Basic Reagents in Benzoylation Reactions

| Basic Reagent | Typical Application | Function | Reference |

|---|---|---|---|

| Triethylamine (Et3N) | Dibenzoylation of 2-aminopyridine | Strong base, deprotonates substrate, neutralizes HCl | dcu.ie |

| Sodium Hydroxide (NaOH) | General Schotten-Baumann reactions | Strong base, neutralizes HCl | tifr.res.inijirset.com |

| Sodium Bicarbonate (NaHCO3) | Benzoylation of amino acids | Weak base, neutralizes HCl, milder conditions | ijirset.com |

Influence of Temperature and Solvent Systems on Reaction Outcome

The choice of solvent and the reaction temperature are critical parameters that can dictate the mechanism and efficiency of the synthesis of this compound and its derivatives. A solvent-dependent mechanism has been proposed for the dibenzoylation of 2-aminopyridine. dcu.ie For instance, the reaction in pyridine is suggested to occur in two distinct steps, whereas benzoylation in acetone is thought to proceed first on the pyridine nitrogen. dcu.ie In solvents like chloroform or dichloromethane, a complete and rapid dibenzoylation is observed at room temperature. dcu.ie

Temperature control is also vital. The Schotten-Baumann reaction is typically conducted at low temperatures to manage the exothermic nature of the reaction and to prevent side reactions. tifr.res.in At higher temperatures, there is an increased risk of hydrolyzing the benzoyl chloride reagent or even the newly formed amide product. tifr.res.intifr.res.in The polarity and boiling point of the solvent can significantly impact the reaction environment. cem.com In sealed reaction systems, low-boiling-point solvents can generate high pressures at elevated temperatures, which can influence reaction rates and outcomes. cem.commdpi.com The use of co-solvents, such as a mixture of water and dioxane, has also been explored to improve product yields in related amidation reactions. mdpi.com

Table 3: Effect of Solvents on Benzoylation/Amidation Reactions

| Solvent System | Observation/Effect on Reaction | Reference |

|---|---|---|

| Dichloromethane (CH2Cl2) | Efficient for dibenzoylation of 2-aminopyridine with Et3N. | dcu.ie |

| Chloroform (CHCl3) | Allows for complete, immediate, and fast dibenzoylation at RT. | dcu.ie |

| Pyridine | Acts as a solvent and base; may lead to a two-step mechanism. | dcu.ie |

| Acetone | Proposed to facilitate initial benzoylation on the pyridine nitrogen. | dcu.ie |

Strategies for Regioselective and Stereoselective Synthesis

While this compound itself is an achiral molecule without complex regiochemistry, the principles of regioselective and stereoselective synthesis are paramount when preparing its more complex derivatives, particularly those with pharmaceutical potential. beilstein-journals.org

Regioselectivity refers to the control of which position on a molecule reacts. In the synthesis of substituted this compound derivatives, this is crucial. For example, in the intramolecular Friedel-Crafts reactions of certain precursors, the reaction can occur with exclusive regioselectivity at the aromatic carbon ortho to the N-methylene group, leading to specific isomers of tetrahydroisoquinolines. nih.gov The position of substituents on the aromatic rings of the aniline or benzoyl chloride starting materials dictates the structure of the final product.

Stereoselectivity involves controlling the formation of specific stereoisomers (enantiomers or diastereomers). This is essential when the target molecule contains chiral centers. Strategies often involve using chiral starting materials, chiral auxiliaries, or asymmetric catalysts. ethz.ch A common approach for creating chiral amine precursors, which could then be dibenzoylated, is through the stereoselective ring-opening of epoxides. beilstein-journals.org For instance, the functionalization of cyclic allylic amines with reagents like m-CPBA can produce syn-epoxides exclusively, which can then be opened stereoselectively to create diaminocyclopentanols with a defined stereochemistry. beilstein-journals.org Such methods establish the required stereocenters in the precursor before the final dibenzoylation step.

Table 4: Strategies for Controlled Synthesis of Derivatives

| Strategy | Description | Application Example | Reference |

|---|---|---|---|

| Regioselective Synthesis | Controlling the site of chemical bond formation. | Intramolecular Friedel-Crafts reactions to yield specific 4-substituted tetrahydroisoquinolines. | nih.gov |

| Stereoselective Synthesis | Controlling the formation of a specific stereoisomer. | Stereoselective epoxide ring-opening to prepare chiral aminocyclitols as precursors. | beilstein-journals.org |

| Chiral Pool Synthesis | Using enantiomerically pure starting materials (e.g., amino acids, sugars). | A foundational technique in asymmetric synthesis to introduce stereocenters. | ethz.ch |

| Chiral Auxiliaries | A temporary chiral group that directs the stereoselective formation of a new chiral center. | Used to introduce stereocenters with a defined relative configuration. | ethz.ch |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy confirms the structure of N,N-Dibenzoylaniline by detecting the chemical shifts and coupling patterns of its hydrogen atoms. The spectrum is characterized by a complex multiplet in the aromatic region, arising from the protons of the three distinct phenyl rings.

In a study by Neerathilingam Nalla et al., the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer. rsc.org The aromatic protons resonate in a range from approximately 7.16 to 8.11 ppm. rsc.org The protons on the two benzoyl groups are chemically equivalent, while the N-phenyl group presents a different set of signals. The downfield shift of these protons is characteristic of hydrogens attached to aromatic rings, with those closer to the electron-withdrawing carbonyl groups experiencing greater deshielding. libretexts.org The integration of the signals corresponds to the 15 aromatic protons present in the molecule.

Table 1: ¹H NMR Spectral Data for this compound Data recorded in CDCl₃ at 300 MHz. Source: rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.11 | d | 7.2 | 2H, ortho-protons of benzoyl groups |

| 7.71 | t | 4.2 | 2H, para-protons of benzoyl groups |

| 7.58 | t | 7.5 | 1H, para-proton of N-phenyl group |

| 7.47-7.38 | m | - | 4H, meta-protons of benzoyl groups |

Note: d = doublet, t = triplet, m = multiplet. Assignments are based on published data and established chemical shift principles.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound produces a distinct signal. nstl.gov.cn The spectrum is notable for the downfield signal of the carbonyl carbons, which are highly deshielded due to the attached electronegative oxygen and nitrogen atoms.

Spectra recorded in CDCl₃ show the carbonyl carbon signal at approximately 173.4 ppm. rsc.org The aromatic carbons appear in the typical range of 127 to 140 ppm. rsc.orglibretexts.org The carbon atom of the N-phenyl ring directly bonded to the nitrogen (ipso-carbon) is observed at around 140.2 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound Data recorded in CDCl₃ at 75 MHz. Source: rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 173.4 | Carbonyl carbons (C=O) |

| 140.2 | Ipso-carbon of N-phenyl ring |

| 135.0 | Ipso-carbons of benzoyl rings |

| 132.1 | Para-carbons of benzoyl rings |

| 129.4 | Aromatic CH |

| 129.2 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.8 | Aromatic CH |

For solid-state analysis, Cross-Polarization Magic-Angle Spinning (CPMAS) is a crucial ¹³C NMR technique. It enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei such as ¹H. This method overcomes issues like broad lines and long relaxation times found in solid samples, allowing for high-resolution spectra to be obtained and providing insights into the molecular structure and packing in the crystalline state.

¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen nucleus, offering valuable information about its electronic environment. chemicalbook.com Although the natural abundance of the NMR-active ¹⁵N isotope is low (0.36%), modern techniques like Heteronuclear Single Quantum Coherence (HSQC) allow for its detection. researchgate.netlippertt.ch For an amide like this compound, the ¹⁵N chemical shift would be highly sensitive to the geometry and electronic nature of the N-benzoyl groups. chemicalbook.comresearchgate.net The planarity of the N-C(=O) bonds and the degree of delocalization of the nitrogen lone pair into the two carbonyl groups significantly influence the shielding of the nitrogen nucleus.

⁶Li NMR for Related Aggregates: While not directly applicable to this compound itself, ⁶Li NMR is a powerful tool for studying related organolithium aggregates, such as lithium anilide, which can be precursors in related syntheses. iosrjournals.orgchemicalbook.com Organolithium compounds often exist as complex aggregates in solution. nih.gov ⁶Li NMR, which uses the spin-1 ⁶Li isotope, provides sharper signals than ⁷Li NMR and allows for the observation of scalar couplings (e.g., ¹³C-⁶Li), which are invaluable for determining the structure and composition of these aggregates in solution. edinst.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Including CPMAS Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint. uniroma1.ituc.edu

FT-IR spectroscopy is instrumental in identifying the functional groups within this compound. The spectrum is dominated by the strong absorption band of the amide carbonyl (C=O) groups. researchgate.net Due to the presence of two benzoyl groups attached to the nitrogen, the electronic environment is that of a tertiary imide. The key vibrational modes are predictable based on established correlation tables.

Studies on N,N-diacylaniline derivatives confirm the positions of these characteristic bands. chemicalbook.com The most prominent peak is the C=O stretching vibration. The C-N stretching vibration is also a key diagnostic feature, as are the various bands associated with the aromatic rings.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H stretching. |

| 1700-1670 | C=O Stretch | Strong absorption characteristic of the tertiary amide/imide carbonyl groups. |

| 1600-1475 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1350-1250 | C-N Stretch | Stretching of the bond between the aniline (B41778) nitrogen and the carbonyl carbons. |

Raman spectroscopy serves as a complementary technique to FT-IR. uc.edu While FT-IR measures the absorption of light due to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, symmetric vibrations and bonds involving non-polar character are often more intense in the Raman spectrum.

Key applications include:

Confirmation of Aromatic Systems: The symmetric "breathing" modes of the phenyl rings typically give rise to strong Raman signals.

Analysis of C=C and C=O Bonds: The stretching vibrations of the aromatic C=C bonds and the C=O bonds are Raman active and provide complementary information to the IR spectrum. researchgate.net

Bonds that are symmetric or have high polarizability, such as the N=N bond in azobenzenes or the C=C bonds in aromatic rings, tend to produce strong Raman scattering signals. researchgate.netuc.edu Therefore, the aromatic rings in this compound would be expected to be prominent in its Raman spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and deducing molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units or 5 parts per million (ppm). google.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₂₀H₁₅NO₂), the theoretical monoisotopic mass (the mass of the ion with the most abundant isotopes of each element) is 301.1103 Da.

An HRMS analysis would be expected to detect a molecular ion [M+H]⁺ at m/z 302.1176. The high accuracy of HRMS can differentiate this from other potential formulas with the same nominal mass. Furthermore, HRMS can resolve the isotopic pattern resulting from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O. The relative intensities of these isotopic peaks in the mass spectrum must match the theoretical distribution for the proposed formula, providing definitive confirmation of the elemental composition.

Table 2: Theoretical Isotopic Distribution for the this compound Molecular Ion [M]

| Isotope Composition | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₂₀ ¹H₁₅ ¹⁴N ¹⁶O₂ | 301.1103 | 100.00 |

| ¹³C¹²C₁₉ ¹H₁₅ ¹⁴N ¹⁶O₂ | 302.1136 | 21.62 |

| ¹²C₂₀ ¹H₁₅ ¹⁵N ¹⁶O₂ | 302.1073 | 0.37 |

| ¹²C₂₀ ¹H₁₅ ¹⁴N ¹⁷O¹⁶O | 302.1145 | 0.04 |

Calculated theoretical values.

Chemical derivatization is a strategy used in mass spectrometry to modify a molecule to improve its analytical characteristics, such as volatility for gas chromatography-mass spectrometry (GC-MS) or ionization efficiency for electrospray ionization (ESI-MS).

This compound, being a tertiary amide, is a relatively stable and non-volatile compound. It is generally not a primary candidate for derivatization itself. However, derivatization is highly relevant for the analysis of its potential precursors or related impurities in a sample mixture. For instance, if this compound is synthesized from aniline and benzoic anhydride (B1165640) or benzoyl chloride, one might need to quantify unreacted starting materials.

Aniline (precursor): Primary amines like aniline can be derivatized with reagents like trifluoroacetic anhydride (TFAA) to increase volatility for GC-MS analysis.

Benzoic Acid (precursor/byproduct): Carboxylic acids can be esterified (e.g., to form methyl esters) to improve their chromatographic behavior and detection.

Therefore, while this compound itself may be analyzed directly, derivatization strategies are crucial tools for quality control and reaction monitoring by enabling the sensitive detection and quantification of related substances in the analytical workflow.

High-Resolution Mass Spectrometry for Molecular Ion and Isotope Pattern Analysis

Surface and Elemental Analysis Techniques

Beyond spectroscopic methods that elucidate molecular structure, other techniques are used to confirm the fundamental elemental composition and characterize the bulk surface properties of a solid sample.

For a pure organic compound like this compound, the most fundamental characterization is elemental analysis. This is typically performed via combustion analysis. analytik-jena.commeasurlabs.com In this method, a small, precisely weighed amount of the sample is combusted at a high temperature in a stream of pure oxygen. acs.org The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by selective detectors. measurlabs.com The results provide the weight percentage of carbon, hydrogen, and nitrogen in the sample. These experimental percentages must agree with the theoretical values calculated from the molecular formula (C₂₀H₁₅NO₂) to within a narrow margin (typically ±0.4%) to confirm the compound's purity and elemental composition.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 20 | 240.22 | 79.71 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 5.02 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.65 |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.62 |

| Total | | | | 301.345 | 100.00 |

Calculated from standard atomic weights.

Surface-specific analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are generally used to analyze the outermost nanometers of a material's surface. researchgate.netnrel.govfilab.fr These methods are critical for studying surface contamination, thin films, or the surface chemistry of materials like catalysts or polymers. slideshare.net For a bulk powder sample of a pure small molecule like this compound, these advanced surface techniques are less commonly applied unless investigating surface degradation, adsorption phenomena, or its properties as a coating on another substrate.

Compound List

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₀H₁₅NO₂ |

| Aniline | C₆H₇N |

| Benzoic Acid | C₇H₆O₂ |

| Benzoic Anhydride | C₁₄H₁₀O₃ |

| Benzoyl Chloride | C₇H₅ClO |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| N-benzyl-N-phenylbenzamide | C₂₆H₂₁NO |

| Nitrogen | N₂ |

| Oxygen | O₂ |

| Trifluoroacetic Anhydride | C₄F₆O₃ |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. d-nb.infoipfdd.de The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. ipfdd.de For a compound like this compound, XPS provides detailed insight into the bonding environments of its constituent atoms: carbon, nitrogen, and oxygen.

The binding energy of an electron is a key parameter derived from an XPS spectrum and is characteristic of the element and its oxidation state or local chemical environment. rsc.org Shifts in binding energy, known as chemical shifts, provide information about the bonding of an atom to its neighbors.

In this compound (C₂₀H₁₅NO₂), there are several distinct chemical environments:

Carbon (C 1s): The carbon atoms are present in three main environments: aromatic rings (C-C, C-H), amide carbonyl groups (N-C=O), and bonds to nitrogen (C-N). The C 1s spectrum can be deconvoluted to show these different states. A peak for adventitious carbon, often used for charge referencing, is typically observed at 284.6 eV. msu.ru Carbon atoms in the phenyl rings are expected around 284.6 - 285.0 eV. msu.ruaip.org Carbon singly bonded to nitrogen (C-N) in the aniline moiety would appear at a slightly higher binding energy, generally around 285.5 - 286.2 eV. aip.orgrsc.org The carbon in the two amide carbonyl groups (O=C-N) is the most deshielded and is expected at the highest binding energy for carbon, typically around 287.9 - 288.1 eV. aip.orgaip.org

Nitrogen (N 1s): The central nitrogen atom is in a tertiary amide environment, bonded to one phenyl group and two benzoyl groups. The N 1s binding energy for an amide nitrogen is characteristically found in the range of 399.8 eV to 400.6 eV. d-nb.infoaip.org The specific energy can be influenced by the surrounding molecular structure. For instance, in some amide-containing systems, N 1s peaks are observed at approximately 399.9 eV and 401.4 eV, corresponding to unprotonated and protonated amine/amide species, respectively. rsc.org

Oxygen (O 1s): The oxygen atoms are present in the two carbonyl (C=O) functional groups of the benzoyl moieties. The O 1s peak for a carbonyl oxygen in an amide group typically appears at a binding energy of approximately 531.4 eV to 532.2 eV. aip.orgaip.org

The following table summarizes the expected XPS binding energies for this compound based on data from analogous compounds and functional groups.

Table 1: Expected XPS Binding Energies for this compound.

Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Fluorescence (XRF) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and X-ray Fluorescence (XRF) are analytical techniques used for the elemental analysis of a sample. wikipedia.orgadvacam.com They identify the elements present and can provide quantitative information about their relative abundance. wikipedia.orgvelp.com

Energy-Dispersive X-ray Spectroscopy (EDS) EDS is typically coupled with a scanning electron microscope (SEM). carleton.edu It works by bombarding a sample with a focused electron beam, which causes the ejection of inner-shell electrons from atoms in the sample. wikipedia.org When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of the specific element. wikipedia.orgcarleton.edu An EDS detector measures the energy and intensity of these emitted X-rays to generate a spectrum, allowing for elemental identification and quantification. semitracks.com For an organic compound like this compound, EDS can confirm the presence of carbon, nitrogen, and oxygen. researchgate.netmdpi.com However, EDS cannot detect very light elements like hydrogen. The accuracy for light elements such as nitrogen and oxygen can be associated with higher errors compared to heavier elements. mdpi.com

X-ray Fluorescence (XRF) XRF operates on a similar principle but uses a primary X-ray source to excite the sample's atoms instead of an electron beam. amptek.com The incident X-rays cause the emission of secondary, or fluorescent, X-rays with energies characteristic of the elements present. amptek.com XRF is a non-destructive technique widely used for elemental analysis of solids and liquids. velp.com While powerful, the determination of light elements like carbon, nitrogen, and oxygen can be challenging due to low fluorescence yields and the shallow penetration depth of their characteristic low-energy X-rays. researchgate.netmdpi.com

For this compound (C₂₀H₁₅NO₂), the theoretical elemental composition can be calculated from its molecular formula. Both EDS and XRF analyses would be expected to yield elemental compositions that closely match these theoretical values, thereby confirming the elemental makeup of the compound.

The table below shows the calculated theoretical elemental weight percentages for this compound.

Table 2: Theoretical Elemental Composition of this compound (C₂₀H₁₅NO₂).

Table of Compounds Mentioned

Elucidation of Reaction Mechanisms and Reaction Kinetics

Mechanistic Pathways in N,N-Dibenzoylaniline Formation and Related Transformations

The formation and transformation of this compound are governed by several key mechanistic pathways, including nucleophilic acyl substitution and photochemical reactions. Understanding these pathways is crucial for controlling the synthesis and reactivity of this compound.

The primary method for synthesizing this compound is through the nucleophilic acyl substitution reaction. This process involves the acylation of aniline (B41778) with two equivalents of a benzoylating agent, such as benzoyl chloride or benzoic anhydride (B1165640).

The mechanism is a multi-step process:

Nucleophilic Attack: The nitrogen atom of the aniline (or the intermediate N-benzoylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent. futurelearn.com This forms a tetrahedral intermediate. byjus.comlibretexts.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. It eliminates a leaving group (e.g., a chloride ion from benzoyl chloride or a carboxylate ion from benzoic anhydride), leading to the reformation of the carbonyl double bond. futurelearn.comlibretexts.org

Deprotonation: A proton is lost from the nitrogen atom, resulting in the final N,N-dibenzoylated product. byjus.com

This sequence of addition followed by elimination is characteristic of nucleophilic acyl substitution. libretexts.org The reactivity of the acylating agent is a key factor; acyl chlorides are generally more reactive than anhydrides. The reactivity of anhydrides can be enhanced by using catalysts like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). byjus.com DMAP is particularly effective as it first reacts with the anhydride to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the amine. byjus.com

Table 1: General Steps in Acid-Catalyzed Nucleophilic Acyl Substitution

| Step | Description |

|---|---|

| 1 | The carbonyl group of the acyl compound is protonated, which activates it for nucleophilic attack. byjus.com |

| 2 | The activated carbonyl is attacked by the nucleophile (aniline), forming a tetrahedral intermediate. byjus.com |

| 3 | A proton is transferred from the nucleophile to the leaving group. byjus.com |

| 4 | The intermediate collapses, expelling the protonated leaving group. byjus.com |

| 5 | The resulting protonated carbonyl compound loses a proton to form the final substitution product. byjus.com |

This compound can also be formed as an intermediate in certain photochemical reactions. A notable example is the photooxygenation of 3,4,5-triphenyl-4-oxazolin-2-one. oup.comoup.com

The proposed mechanism for this transformation involves:

Singlet Oxygen Attack: In the presence of oxygen and light, singlet oxygen (¹O₂) is generated. It attacks the oxazolinone ring system. oup.comoup.com

Dioxetane Formation: The attack of singlet oxygen leads to the formation of a highly strained, four-membered ring intermediate known as a dioxetane. oup.comoup.com Dioxetanes are known intermediates in photooxygenation reactions of various organic molecules. chemrxiv.orggoogle.com

Ring Cleavage: The unstable dioxetane intermediate undergoes ring cleavage. oup.comoup.com The thermal decomposition of 1,2-dioxetanes is a known process that can lead to the formation of carbonyl compounds. researchgate.net In this specific case, the cleavage yields this compound, which is then further transformed into the final products, such as benzanilide (B160483) and benzoic acid. oup.comoup.com

While the direct formation of dioxetanes from certain olefins can be debated, their role as transient, energy-rich intermediates is well-established in specific photochemical contexts, particularly where steric hindrance favors their formation. nih.gov Studies on related N-acylindoles have also shown the formation of persistent dioxetanes upon oxidation. uni-wuerzburg.de

While this compound itself does not possess chiral centers, the principles of regioselectivity and stereoselectivity are critical in the synthesis of its substituted derivatives or in related transformations involving the aniline scaffold.

Regioselectivity refers to the preferential reaction at one site over another. For instance, in the synthesis of a substituted this compound from a substituted aniline, the position of incoming benzoyl groups is fixed on the nitrogen. However, if further reactions are performed on the aromatic rings, such as halogenation, the position of the new substituent is dictated by the directing effects of the existing groups. A mild, metal-free system using Eosin Y and Selectfluor has been developed for the absolute para-selective bromination of aniline derivatives, demonstrating high regiocontrol. acs.org Similarly, the Meerwein reaction of benzoquinone with heterocyclic diazonium salts, derived from anilines, allows for the regioselective synthesis of complex fused heterocyclic systems. beilstein-journals.org

Stereoselectivity involves the preferential formation of one stereoisomer over another. Copper-catalyzed reactions have been developed for the stereoselective addition of amine derivatives to alkenes, enabling the synthesis of nitrogen-containing heterocycles with specific diastereoselectivity. nih.gov While not a direct synthesis of this compound, these methods showcase how stereocontrol can be achieved in reactions involving aniline-type precursors. Computational studies, such as those on the addition of Grignard reagents to N-(tert-butylsulfinyl)imines, help to elucidate the origins of stereoselectivity by analyzing the energy profiles of different reaction pathways. chemrxiv.org

Photochemical Reaction Mechanisms, e.g., Dioxetane Intermediates in Photooxygenation

Kinetics and Thermodynamics of Reactions Involving this compound Precursors

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and feasibility of reactions that form this compound and related compounds.

Chemical kinetics is the study of reaction rates and the factors that influence them. libretexts.orgresearchgate.net The rate law for a reaction describes how the rate depends on the concentration of reactants. researchgate.net For reactions involving precursors to this compound, such as the nucleophilic addition of amines to activated double bonds, kinetic studies can reveal mechanistic details.

For example, the kinetics of the addition of benzylamines to benzylidene-1,3-indandiones in acetonitrile (B52724) were found to be first-order with respect to both the amine and the substrate, with no observed base catalysis. nih.gov Such studies often involve determining second-order rate constants (k₂) and analyzing how these constants change with different substituents (structure-reactivity relationships). nih.gov Kinetic isotope effects (e.g., kH/kD) can also be measured to probe the nature of bond-forming and bond-breaking steps in the transition state. nih.gov

Table 2: Example Kinetic Data for Benzylamine Addition Reactions

| Reactant System | Rate Law | Key Findings | Reference |

|---|---|---|---|

| Benzylamines + Benzylidene-1,3-indandiones | Rate = k₂[Amine][Substrate] | No base catalysis observed. Normal kinetic isotope effects (kH/kD > 1.0) suggest a cyclic transition state. | nih.gov |

Computational chemistry provides powerful tools for investigating the thermodynamics of chemical reactions. Methods like Density Functional Theory (DFT) are used to calculate the energies of reactants, products, and transition states. ekb.eg These calculations allow for the determination of key thermodynamic parameters such as enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea).

For instance, computational studies can map the potential energy surface for a reaction, identifying the lowest energy pathway. ekb.eg This has been applied to study the diastereoselectivity of reactions by comparing the energy profiles of different stereochemical pathways. chemrxiv.org The stability of various isomers or reaction intermediates can be assessed by comparing their calculated formation energies. umn.edu

These computational approaches are invaluable for:

Predicting Reaction Feasibility: A negative ΔG indicates a spontaneous reaction.

Elucidating Reaction Mechanisms: By calculating the activation energies for different possible steps, the most likely mechanism can be identified. ekb.eg

Rationalizing Selectivity: The origins of regio- and stereoselectivity can be understood by comparing the energies of different transition states. chemrxiv.org

Computational studies on the dissociation of various compounds have successfully determined activation barriers and identified the most plausible reaction routes, demonstrating the predictive power of these theoretical methods. ekb.eg

Determination of Reaction Rate Constants

Role of Catalysis in Mechanistic Understanding

Catalysis plays a pivotal role in the synthesis of this compound, not only by enhancing the reaction rate but also by providing alternative mechanistic pathways that can lead to higher selectivity and efficiency. The influence of catalysts is a key area of study for understanding and optimizing the formation of this and other similar di-substituted amides.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. rsc.org While direct, high-yielding cross-coupling methods specifically for the dibenzoylation of aniline to form this compound are not extensively documented, the general mechanisms of related reactions provide valuable insights. These reactions typically involve a catalytic cycle with a transition metal, such as palladium, copper, or rhodium. nih.govnih.gov

A plausible mechanistic pathway for the formation of this compound via a transition metal-catalyzed process could involve the following general steps:

Oxidative Addition: The transition metal catalyst in a low oxidation state (e.g., Pd(0)) reacts with a benzoyl halide (e.g., benzoyl chloride) in an oxidative addition step to form an acyl-metal complex.

Coordination and Deprotonation: Aniline coordinates to the metal center of the acyl-metal complex. A base then deprotonates the aniline to form an anilide-metal complex.

Reductive Elimination: The anilide and the benzoyl group on the metal center undergo reductive elimination to form N-benzoylaniline (the mono-acylated product) and regenerate the active catalyst.

Second Acylation: The N-benzoylaniline can then undergo a second catalytic cycle of coordination, deprotonation (of the remaining N-H bond), and reductive elimination with another molecule of benzoyl halide to yield this compound.

The efficiency of each step is highly dependent on the choice of metal, ligands, base, and solvent. For instance, the use of bulky phosphine (B1218219) ligands can influence the steric environment around the metal center, thereby affecting the rates of oxidative addition and reductive elimination. nih.gov

While the dibenzoylation of amines like 2-aminopyridine (B139424) has been reported, often yielding N-benzoyl-N-pyridin-2-yl-benzamides, this highlights the feasibility of such double acylation reactions. rsc.org The study of these reactions provides a foundation for developing specific transition metal-catalyzed protocols for the synthesis of this compound.

Table 1: Key Factors in Transition Metal-Catalyzed N-Acylation

| Factor | Role in Reaction Mechanism |

| Transition Metal | Forms active catalytic species and facilitates bond formation through oxidative addition and reductive elimination. |

| Ligands | Modulate the electronic and steric properties of the metal center, influencing catalytic activity and selectivity. |

| Base | Facilitates the deprotonation of the amine, which is often a crucial step for the formation of the key intermediate. |

| Solvent | Can influence the solubility of reactants and intermediates, as well as the stability of the catalytic species. |

Recent advancements in catalysis have highlighted the significant role of nanomaterials, particularly those with engineered defect sites and acidic properties, in promoting chemical transformations such as amide bond formation. chemrxiv.orgacs.orgrsc.org These materials can offer heterogeneous catalytic systems with high efficiency and recyclability.

Defect-engineered metal-organic frameworks (MOFs) have emerged as promising catalysts for amide synthesis. chemrxiv.orgacs.org These materials possess well-defined porous structures with metal nodes that can act as Lewis acidic sites. The introduction of defects, such as missing linkers, can create open metal sites that are highly active catalytically. acs.org

For the synthesis of this compound, a nanomaterial with Lewis acidic sites, such as a Zr-based MOF, could catalyze the reaction through the following proposed mechanism:

Activation of the Carbonyl Group: The Lewis acidic metal center (e.g., Zr⁴⁺) coordinates to the oxygen atom of the benzoyl group (from benzoyl chloride or benzoic acid), enhancing its electrophilicity.

Nucleophilic Attack: The nitrogen atom of aniline attacks the activated carbonyl carbon.

Proton Transfer and Elimination: A subsequent proton transfer and elimination of a leaving group (e.g., HCl or H₂O) leads to the formation of the amide bond. This process can be facilitated by the local environment within the pores of the nanomaterial. rsc.org The formation of this compound would require this cycle to occur twice.

The presence of both acidic and basic sites within the nanomaterial can act synergistically to facilitate the reaction, mimicking the active sites of enzymes. chemrxiv.orgacs.org Furthermore, the hydrophobicity of the MOF can play a role in the elimination of water, driving the equilibrium towards product formation. rsc.org

Table 2: Influence of Nanomaterial Properties on Amide Synthesis

| Property | Influence on Reaction Pathway |

| Lewis Acidic Sites | Activate the carbonyl group of the acylating agent, making it more susceptible to nucleophilic attack. acs.orgrsc.org |

| Defect Sites | Create highly reactive open metal sites that can serve as active centers for catalysis. chemrxiv.orgacs.org |

| Pore Structure | Can influence substrate selectivity and provide a confined environment that facilitates the reaction. |

| Hydrophobicity | Can aid in the removal of water, which is a byproduct of the reaction, thereby shifting the equilibrium towards the formation of the amide. rsc.org |

The kinetics of the benzoylation of anilines have been studied, and it has been shown that the reaction rates are influenced by the electronic effects of substituents on the aniline ring and the polarity of the solvent. rsc.org In polar solvents, the activation energy for the benzoylation of substituted anilines is generally lower than in nonpolar solvents. rsc.org The rate constants for the reaction of amines with benzoyl chloride can be very high, and techniques such as using amine picrates have been employed to slow down the reaction for kinetic analysis. mdpi.comresearchgate.net These studies provide a fundamental understanding of the factors governing the rate of N-acylation reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of N,N-Dibenzoylaniline and Related Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound and similar molecular structures.

Density Functional Theory (DFT) is a widely used computational method for studying the properties of many-electron systems. nih.govmdpi.comgithub.io It allows for the calculation of various molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. nih.govresearchgate.net DFT calculations have been employed to investigate the structural parameters, electronic properties, and vibrational spectra of molecules related to this compound. d-nb.infomdpi.comaps.orgmdpi.comaps.org The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. nih.gov

In practice, DFT calculations involve the use of various functionals, such as B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netepstem.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry. epstem.netsapub.org Furthermore, DFT can be used to determine electronic properties like orbital energies and charge distributions, as well as to simulate vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. mdpi.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. molcas.orgsouthampton.ac.ukgatech.edu Different basis sets offer varying levels of accuracy and computational cost.

The Pople-style basis sets , such as 6-311G(d,p) , are widely used. gaussian.com The "6-311G" part indicates that the core orbitals are represented by a single contracted Gaussian-type orbital (CGTO) composed of six primitive Gaussian functions (PGFs), and the valence orbitals are split into three functions, represented by three, one, and one CGTOs, respectively. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) to provide more flexibility to the basis set, allowing for a more accurate description of chemical bonding. gaussian.comschrodinger.com

The correlation-consistent basis sets , such as cc-pVDZ (correlation-consistent polarized Valence Double-Zeta), are designed to systematically converge towards the complete basis set limit. wikipedia.orgwsu.edu The "cc-p" stands for "correlation-consistent polarized," and "VDZ" indicates a valence double-zeta quality, meaning each valence atomic orbital is described by two basis functions. wikipedia.org These basis sets are particularly well-suited for post-Hartree-Fock calculations. wikipedia.org

The selection of a basis set, like B3LYP/6-311G(d,p), is often based on its proven effectiveness in providing a good balance between accuracy and computational expense for structural and spectroscopic data. researchgate.netepstem.netsapub.org

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.denih.gov It represents the electrostatic force exerted by the molecule's electron and nuclei distribution on a positive test charge at a given point in space. uni-muenchen.de The MESP is often visualized as a 3D map on the electron density surface, where different colors indicate regions of varying potential. uni-muenchen.de Red-colored regions typically represent negative potential, indicating areas prone to electrophilic attack, while blue-colored regions represent positive potential, indicating areas susceptible to nucleophilic attack. uni-muenchen.de This analysis helps in identifying the reactive sites of a molecule. computationalscience.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons. dergipark.org.trconicet.gov.ar

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. dergipark.org.trconicet.gov.ar A larger HOMO-LUMO gap generally corresponds to greater hardness and stability. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. dergipark.org.trconicet.gov.ar

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. dergipark.org.trconicet.gov.ar

These descriptors are crucial for comparing the reactivity of different compounds and understanding their chemical behavior. dergipark.org.trresearchgate.netmdpi.com

Table 1: Key Global Reactivity Descriptors and their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. conicet.gov.armdpi.com |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. conicet.gov.armdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of a molecule to attract electrons. dergipark.org.trconicet.gov.ar |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to change in electron distribution. dergipark.org.trconicet.gov.ar |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. dergipark.org.trconicet.gov.ar |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Measures the electrophilic character of a molecule. dergipark.org.trresearchgate.net |

Frontier Molecular Orbital (HOMO-LUMO) analysis is fundamental to understanding chemical reactivity and electronic properties. sapub.orgconicet.gov.arsciencepublishinggroup.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. sapub.org A smaller energy gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. nih.gov This energy gap is also an indicator of the molecule's electrical transport properties. sapub.org

Reaction energy profiles , also known as reaction coordinate diagrams, illustrate the energy changes that occur during a chemical reaction. chemguide.co.ukoregonstate.eduwikipedia.org They plot the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. oregonstate.eduwikipedia.org These profiles show the relative energies of the reactants, products, transition states, and any intermediates. chemguide.co.ukoregonstate.edu The highest point on the profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). savemyexams.com A lower activation energy implies a faster reaction rate. chemguide.co.uk For multi-step reactions, the profile will show multiple peaks and valleys, corresponding to various transition states and intermediates. chemguide.co.ukresearchgate.net

Analysis of Molecular Electrostatic Potential (MESP) and Global Reactivity Descriptors

Molecular Dynamics and Simulation Methodologies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their dynamic nature.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that describe the evolution of the system's conformation. nih.gov These simulations are valuable for understanding how molecules interact with each other and with their environment, and for exploring the different shapes or conformations that a molecule can adopt. nih.govosti.gov

The conformational landscape of a molecule refers to the collection of all possible three-dimensional arrangements of its atoms. MD simulations can be used to map this landscape, identifying the most stable conformations (those with the lowest potential energy) and the energy barriers between them. nih.gov This information is crucial for understanding a molecule's flexibility and how its shape influences its function. For instance, in drug design, understanding the conformational landscape of a target protein can help in designing molecules that bind to it effectively.

Advanced Bonding Analysis

Advanced bonding analysis techniques are crucial for a detailed understanding of the electronic structure and interactions within a molecule.

Energy Decomposition Analysis (EDA) for Intermolecular and Intramolecular Interactions

Energy Decomposition Analysis (EDA) is a computational method that partitions the interaction energy between molecular fragments into physically meaningful components, such as electrostatics, exchange-repulsion, polarization, and charge transfer. numberanalytics.comrsc.org This allows researchers to understand the fundamental nature of chemical bonds and intermolecular interactions. faccts.dechemrxiv.org A detailed EDA study for this compound, which would elucidate the interactions between the benzoyl groups and the aniline (B41778) core, has not been found in the existing literature.

Natural Orbital for Chemical Valence (NOCV) and Intrinsic Bonding Orbitals (IBO) Approaches

The EDA-NOCV (Natural Orbital for Chemical Valence) method combines energy decomposition with an analysis of the deformation density, providing a quantitative and qualitative description of chemical bonds. nih.gov It visualizes the flow of electrons upon bond formation. Similarly, Intrinsic Bonding Orbitals (IBOs) offer a way to localize molecular orbitals to specific bonds, lone pairs, and atomic cores, aiding in chemical interpretation. rsc.org Studies applying EDA-NOCV or IBO analyses to this compound are not available.

Charge Analysis Methods (e.g., Mulliken Density Analysis)

Charge analysis methods are used to assign partial atomic charges to atoms within a molecule, which can help in understanding its reactivity, electrostatic potential, and intermolecular interactions. uni-muenchen.de The Mulliken population analysis is a well-known method for calculating these charges based on the contribution of atomic orbitals to the molecular orbitals. niscpr.res.inresearchgate.netlibretexts.org Despite its common use, a specific Mulliken charge analysis for this compound is not documented in the searched literature.

Crystal Structure Prediction and Landscape Analysis

Crystal Structure Prediction (CSP) is a computational field dedicated to identifying the stable crystal packing arrangements of a molecule from its chemical diagram alone. chemrxiv.orgwikipedia.org

Mapping Crystal Structure Landscapes and Accessing Hypothetical Crystal Structures

CSP involves generating a multitude of hypothetical crystal structures and ranking them based on their lattice energy to create a crystal structure landscape. chemrxiv.orgnih.gov This landscape provides insight into potential polymorphs of a substance. soton.ac.uk This is particularly important for pharmaceuticals and materials science. nih.gov However, a CSP study, which would involve mapping the crystal structure landscape for this compound, has not been identified in the scientific literature.

Material Science and Advanced Engineering Applications of N,n Dibenzoylaniline Derivatives

Polymer and Composite Materials Development

The integration of N,N-Dibenzoylaniline derivatives into polymer backbones has led to the development of advanced materials with enhanced performance characteristics.

Synthesis of Poly(imide-amide)s and Polyimides Utilizing this compound-Containing Monomers

The synthesis of high-performance polymers such as poly(imide-amide)s (PAIs) and polyimides often involves the use of specialized monomers to impart desired properties. While direct synthesis of these polymers from this compound itself is not the common approach, derivatives containing similar structural motifs are crucial. The general synthesis of polyimides typically follows a two-step method involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu This process allows for the creation of materials with excellent thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in electronics and aerospace. tcichemicals.compageplace.de

Similarly, PAIs are synthesized through various methods, including the reaction of imide-containing monomers or the use of amide-containing monomers in an imide-forming reaction. researchgate.net These polymers combine the excellent thermal properties and mechanical strength of polyimides with the solubility and processability of polyamides. researchgate.net For instance, new optically active PAIs have been synthesized by direct polycondensation, resulting in polymers that are soluble in various organic solvents. researchgate.net The choice of monomers is critical in defining the final properties of the polymer. For example, the incorporation of trifluoromethyl groups into the polymer backbone can lead to soluble PAIs that form flexible, freestanding films with high thermal stability. mdpi.com

The synthesis of polymers with specific functionalities, such as poly[N,N-(phenylamino)disulfides], has been achieved through the polymerization of aniline (B41778) derivatives. nih.gov This highlights the versatility of using amine-based monomers to create polymers with unique backbones and properties. nih.gov

Tailoring Polymer Properties (e.g., Mechanical Performance, Thermochemical Stability)

The properties of polymers derived from or related to this compound can be precisely tailored by modifying their chemical structure. eolss.net The introduction of specific functional groups or the variation of monomer composition allows for the fine-tuning of mechanical performance and thermochemical stability. eolss.netresearchgate.net

Mechanical Properties: The mechanical behavior of polymers is often evaluated by their stress-strain relationship, which can be influenced by temperature and the polymer's molecular structure. eolss.net For instance, the incorporation of bulky substituents and flexible ether linkages can affect the molecular weight and, consequently, the mechanical strength of the resulting polymers. pageplace.de Hybrid composites, created by reinforcing a polymer matrix with different types of fibers, have shown significant improvements in mechanical properties like tensile and flexural strength. researchgate.netnih.gov

Thermochemical Stability: The thermal stability of polymers is a critical factor for their application in high-temperature environments. Aromatic poly(amide-imide)s are known for retaining good mechanical properties at elevated temperatures. researchgate.net Techniques like thermogravimetric analysis (TGA) are used to assess the thermal stability of these polymers, with high decomposition temperatures indicating excellent heat resistance. mdpi.com For example, certain poly(amide-imide)s exhibit 5% weight loss temperatures (Td5) ranging from 437 to 497 °C, demonstrating their high thermal stability. mdpi.commdpi.com The inclusion of fillers like hexagonal boron nitride (hBN) in a polymer matrix can also enhance thermal conductivity and stability. mdpi.com

Below is a table summarizing the properties of various polymers, illustrating how their composition affects their performance.

| Polymer System | Monomers | Key Properties |

| Poly(amide-imide)s (PAIs) | Diamide-diamine with trifluoromethyl groups, pyromellitic dianhydride | High thermal stability (Td5 up to 497 °C), soluble in polar organic solvents, form flexible films. mdpi.com |

| Poly(amide-imide) Films | Trifluoromethylated trimellitic anhydride (B1165640), aromatic diamines | High thermal stability (Td5: 437–452 °C), high transparency, low coefficient of thermal expansion. mdpi.com |

| Polyimides (PIs) | Naphthalene-containing diamine monomer (NADA), PMDA, ODA | Improved dielectric properties (Dk decreased from 3.21 to 2.82), good heat resistance. mdpi.com |

| Poly[N,N-(phenylamino)disulfides] | Phenylamines, sulfur monochloride | Conjugated backbone, colored polymers, moderate molecular weight. nih.gov |

Integration into Advanced Engineering Materials and Composites

This compound derivatives and related polymers are integral to the development of advanced engineering materials and composites. nal.res.ingurit.com These materials are designed to meet the demanding requirements of various industries, from aerospace to electronics. nal.res.in

Advanced composites often consist of a polymer matrix reinforced with fibers or particles to enhance properties like strength, stiffness, and thermal resistance. researchgate.netmdpi.comresearchgate.net For example, fiber-reinforced composites are widely used in structural applications where high strength-to-weight ratio is crucial. mdpi.com The mechanical properties of these composites, such as tensile and flexural strength, can be significantly improved by the addition of reinforcing agents. researchgate.netmdpi.com The table below shows the enhancement of mechanical properties in a multilayer sandwich plate through hybrid technology.

| Mechanical Property | Maximum Increase |

| Tensile Strength | 435.4% researchgate.net |

| Flexural Strength | 149.2% researchgate.net |

| Shear Strength | 110.7% - 114.2% researchgate.net |

Furthermore, the incorporation of thermally conductive fillers like hexagonal boron nitride (hBN) can improve the thermal management capabilities of polymer composites. mdpi.com Such composites are valuable in electronic packaging and other applications where heat dissipation is important. mdpi.com The development of these advanced materials relies on a deep understanding of structure-property relationships and sophisticated manufacturing techniques. researchgate.net

Optical and Electronic Materials Development

The unique electronic and optical properties of materials derived from this compound analogues open up possibilities for their use in next-generation optical and electronic devices.

Potential for Optical Information Storage and Photo-Regulated Molecular Switches

Materials capable of responding to light stimuli are at the forefront of research for applications in optical data storage and molecular switching. researchgate.netarxiv.orgmdpi.comarxiv.org Azobenzene-containing polymers, for example, exhibit photoisomerization, a process that can be harnessed for rewritable optical data storage. researchgate.net This involves encoding information by changing the molecular orientation of chromophores within a polymer film using light. researchgate.net

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light. rushim.ruresearchgate.net Diarylethene-based fluorescent molecular switches, for instance, can reversibly change between an open-ring and a closed-ring isomer upon irradiation with UV and visible light, respectively. mdpi.com This property makes them promising candidates for high-density optical data storage due to their excellent thermal stability and fatigue resistance. mdpi.com Recent advancements also include the development of photo-switches that can be triggered by biocompatible wavelengths of light for applications in biological systems. ox.ac.uk Furthermore, the genetic encoding of photosensitive non-canonical amino acids, such as those based on dibenzo[c,g] researchgate.netCurrent time information in Bangalore, IN.diazocine, into proteins allows for the photo-regulation of biological processes. researchgate.netrsc.org

The development of advanced optical storage technologies aims to overcome the limitations of current systems by increasing data density. innovationnewsnetwork.com Novel approaches include using rare-earth elements and quantum defects to store more information in a smaller area. innovationnewsnetwork.com

Applications in Miniaturization of Electronic Components and Energy Storage Systems

The trend towards miniaturization in electronics demands materials that can function effectively at smaller scales while offering high performance. jabil.com Miniaturization involves packing more transistors onto smaller integrated circuits, leading to smaller yet more powerful devices. jabil.com Polymers with tailored dielectric properties, such as the polyimides derived from naphthalene-containing monomers, are crucial for the development of miniaturized electronic components where they can serve as insulating layers. mdpi.com

In the realm of energy storage, advanced materials are essential for developing next-generation batteries and supercapacitors. veolia.co.ukctc-n.orgresearchgate.netema.gov.sgresearchgate.net Polymers and their composites can play a role in various components of energy storage systems, from electrolytes to electrode materials. For instance, conductive polymers are being explored for use in nonaqueous charge storage materials for batteries. researchgate.net The development of polymer-based materials with high thermal conductivity is also important for managing heat in energy storage devices. mdpi.com Energy storage systems are critical for grid stability, integrating renewable energy sources, and providing backup power. veolia.co.ukctc-n.org

Catalytic Applications

While this compound itself is not extensively documented as a catalyst in mainstream chemical literature, the broader class of N,N-diacyl aniline derivatives and related N-acyl-N-aryl amide structures show emerging roles in various catalytic processes. These applications often leverage the electronic and steric properties conferred by the diacyl substitution on the nitrogen atom, which can influence the reactivity of the molecule or its ability to act as a ligand for a catalytically active metal center.

Role of this compound Derivatives in Supporting or Mediating Catalytic Processes

Derivatives of this compound and related N,N-diacyl compounds can participate in catalytic cycles in several capacities, primarily as activating groups or as precursors to catalytically relevant species.

In some cases, N,N-diacyl compounds can act as accelerators or promoters in polymerization reactions. For example, in the production of polyamides, N,N-diacyl compounds, including dibenzoylaniline, have been mentioned as accelerators in conjunction with a catalyst. rsc.org In such systems, the diacyl aniline derivative may facilitate the catalytic cycle, possibly by interacting with the catalyst or the monomers to lower the activation energy of the polymerization steps.

Furthermore, compounds with similar structural motifs, like N-aryl amides, are synthesized via catalytic methods, highlighting the interaction of this class of compounds with catalytic systems. For example, copper-catalyzed Chan-Lam reactions are used for the N-arylation of amides, and iron-catalyzed systems have been developed for the synthesis of N-aryl amides from N-methoxy amides and arylboronic acids. mdpi.com These synthetic routes underscore the compatibility and interaction of the N-aryl amide framework with various transition metal catalysts, suggesting the potential for derivatives to act as ligands or substrates in other catalytic transformations.

The table below summarizes the roles of related N-acyl-N-aryl derivatives in catalytic processes, which can be considered analogous to the potential functions of this compound derivatives.

| Derivative Class | Catalytic Role | Reaction Type | Metal Catalyst (if applicable) |

| N-Acyl-succinimides | Activated Electrophile | Suzuki-Miyaura Cross-Coupling | Palladium, Nickel |

| N-Acyl-saccharins | Activated Electrophile | N-C Bond Activation | Not specified |

| N,N-Diacyl anilines | Accelerator | Polyamide Production | Not specified rsc.org |

| N-Methoxy amides | Substrate/Precursor | N-Arylation | Iron, Copper mdpi.com |

Development of Heterogeneous and Homogeneous Catalysis Systems

The distinction between homogeneous and heterogeneous catalysis is crucial in designing efficient and sustainable chemical processes. savemyexams.com Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity, while heterogeneous catalysts are in a different phase, which simplifies catalyst separation and recycling. savemyexams.comfrontiersin.org

Homogeneous Catalysis:

In the context of homogeneous catalysis, ligands play a critical role in tuning the properties of a metal catalyst. nih.gov While there is no direct evidence of this compound being used as a ligand, the N-aryl amide moiety is a component of more complex ligands. For example, N-heterocyclic carbene (NHC) ligands with N-aryl substituents are widely used in palladium and nickel catalysis for cross-coupling reactions. rsc.orgnih.gov The electronic nature of the aryl group can significantly influence the donor properties of the NHC ligand, thereby affecting the catalytic activity. The di-benzoyl substitution in this compound would introduce significant steric bulk and electronic effects, which could in principle be harnessed in a ligand design.

Research into palladium-catalyzed mono- and di-acylation of N-Ts-2-phenylaniline demonstrates that related biaryl amine structures can be functionalized using homogeneous palladium catalysts, suggesting that the inverse reaction—using such acylated compounds as ligands—is plausible. researchgate.net The development of such systems would involve synthesizing metal complexes with this compound derivatives and evaluating their catalytic performance in various organic transformations.

Heterogeneous Catalysis:

The development of heterogeneous catalysts often involves immobilizing a catalytically active species onto a solid support. nih.gov There are no specific reports on creating heterogeneous catalysts from this compound. However, a general strategy could involve anchoring this compound or a derivative onto a support material like silica, alumina, or a polymer resin. nih.gov This supported ligand could then be used to chelate metal ions, creating a solid-supported catalyst.

An alternative approach is the synthesis of metal-organic frameworks (MOFs) where a derivative of this compound could potentially serve as the organic linker. Such a material would be inherently heterogeneous and could exhibit catalytic activity if the metal nodes are accessible or if the framework itself can promote a reaction. nih.gov

The table below outlines conceptual approaches for developing catalysis systems based on this compound derivatives, drawing analogies from established catalytic principles.